Topological Polar Surface Area (TPSA) Divergence Between 4- and 6-Positional Isomers
Benzo[b]thiophene-4-carbonitrile exhibits a TPSA of 23.79 Ų , which is markedly lower than the 52.03 Ų calculated for the 6-positional isomer benzo[b]thiophene-6-carbonitrile . This difference arises from the distinct spatial orientation of the nitrile group relative to the fused aromatic system. A lower TPSA is associated with improved passive membrane permeability and enhanced oral bioavailability in drug candidates [1], making the 4-isomer a strategically preferred starting material for CNS-penetrant or orally bioavailable lead series.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 23.79 Ų |
| Comparator Or Baseline | Benzo[b]thiophene-6-carbonitrile (52.03 Ų) |
| Quantified Difference | 28.24 Ų (2.2-fold lower) |
| Conditions | Computational chemistry prediction using standard algorithms |
Why This Matters
A 2.2-fold lower TPSA predicts substantially better passive membrane diffusion, directly impacting compound selection for CNS and oral drug discovery programs.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. View Source
